molecular formula C5H9BrMg B108618 Cyclopentylmagnesium Bromide CAS No. 33240-34-5

Cyclopentylmagnesium Bromide

Cat. No.: B108618
CAS No.: 33240-34-5
M. Wt: 173.33 g/mol
InChI Key: JMPXNLAYOWCGCW-UHFFFAOYSA-M
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Description

Cyclopentylmagnesium Bromide, also known as this compound, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful in forming carbon-carbon bonds. The molecular formula of bromocyclopentylmagnesium is C5H9BrMg, and it is typically found as a solution in diethyl ether or tetrahydrofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmagnesium Bromide is synthesized through the reaction of cyclopentyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C5H9Br+MgC5H9MgBr\text{C}_5\text{H}_9\text{Br} + \text{Mg} \rightarrow \text{C}_5\text{H}_9\text{MgBr} C5​H9​Br+Mg→C5​H9​MgBr

Industrial Production Methods: In industrial settings, the preparation of bromocyclopentylmagnesium follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the addition of reactants.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmagnesium Bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Diethyl ether, tetrahydrofuran.

    Conditions: Anhydrous conditions, inert atmosphere.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from coupling reactions.

Scientific Research Applications

Cyclopentylmagnesium Bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of bromocyclopentylmagnesium involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom attached to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic center, followed by the collapse of the transition state to form the final product.

Comparison with Similar Compounds

Cyclopentylmagnesium Bromide is similar to other Grignard reagents, such as:

  • Methylmagnesium bromide (CH3MgBr)
  • Phenylmagnesium bromide (C6H5MgBr)
  • Ethylmagnesium bromide (C2H5MgBr)

Uniqueness:

  • Reactivity: this compound has a unique reactivity profile due to the cyclopentyl group, which can influence the steric and electronic properties of the reagent.
  • Applications: Its specific structure makes it suitable for certain synthetic applications where other Grignard reagents may not be as effective.

By understanding the properties and applications of bromocyclopentylmagnesium, researchers can leverage its unique characteristics to advance their work in various fields of science and industry.

Properties

IUPAC Name

magnesium;cyclopentane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXNLAYOWCGCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067756
Record name Magnesium, bromocyclopentyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33240-34-5
Record name Magnesium, bromocyclopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromocyclopentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromocyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocyclopentylmagnesium
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